N-Carboxylate Melatonin Ethyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

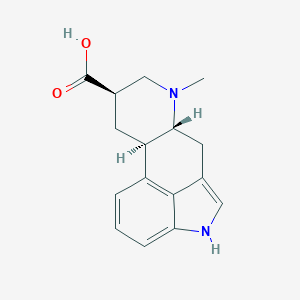

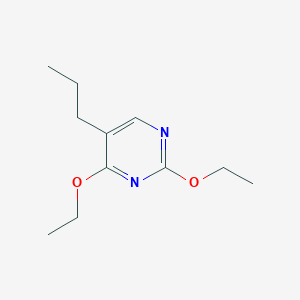

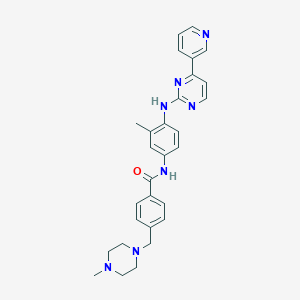

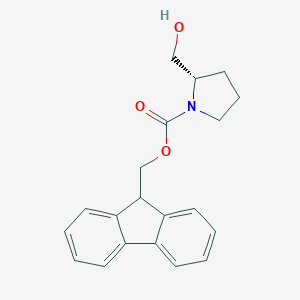

N-Carboxylate Melatonin Ethyl Ester is a chemical compound with the molecular formula C16H20N2O4 and a molecular weight of 304.34 . It is used in the preparation of 6-hydroxymelatonin , a human metabolite of melatonin .

Molecular Structure Analysis

The molecular structure of N-Carboxylate Melatonin Ethyl Ester is represented by the formula C16H20N2O4 . The exact structural details are not provided in the retrieved information.Scientific Research Applications

Medicine

N-Carboxylate Melatonin Ethyl Ester: is utilized in the preparation of 6-hydroxymelatonin , a human metabolite of melatonin . This compound is significant for research purposes, especially in understanding melatonin’s role in sleep regulation and potential therapeutic uses .

Biochemistry

In biochemistry, the study of melatonin isomers and their biosynthesis is of interest. N-Carboxylate Melatonin Ethyl Ester may be involved in the synthesis of these isomers, which have been detected in various natural products .

Pharmacology

Pharmacologically, N-Carboxylate Melatonin Ethyl Ester serves as a reference material for the accurate analysis of melatonin and its metabolites. This is crucial for developing drugs that target melatonin receptors, which play a role in sleep and circadian rhythm regulation .

Neuroscience

Neuroscientific research leverages compounds like N-Carboxylate Melatonin Ethyl Ester to explore melatonin’s neurobiological effects. Melatonin is known for its neuroprotective properties and its ability to regulate neuronal plasticity and neuroprotection .

Oncology

In oncology, the role of melatonin and its metabolites, potentially including those derived from N-Carboxylate Melatonin Ethyl Ester, is being explored for their anti-tumor and anti-cancer properties .

Molecular Biology

Molecular biologists are interested in N-Carboxylate Melatonin Ethyl Ester for its potential use in the synthesis of unsaturated carboxylates. These compounds have antimicrobial and antitumor activities and are used to generate metal-containing polymers for medical applications .

Analytical Chemistry

Analytical chemists use N-Carboxylate Melatonin Ethyl Ester as a standard for the precise determination of melatonin in various samples. Its role is critical in ensuring the accuracy of melatonin measurements in research and quality control .

Environmental Science

Although not directly related to environmental science, the biosynthesis pathways of melatonin and its isomers, which may involve compounds like N-Carboxylate Melatonin Ethyl Ester, can provide insights into plant physiology and responses to environmental stressors .

properties

IUPAC Name |

ethyl 3-(2-acetamidoethyl)-5-methoxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-4-22-16(20)18-10-12(7-8-17-11(2)19)14-9-13(21-3)5-6-15(14)18/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGYDVCSRYZANP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=C(C2=C1C=CC(=C2)OC)CCNC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464880 |

Source

|

| Record name | AGN-PC-008FAG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Carboxylate Melatonin Ethyl Ester | |

CAS RN |

519186-54-0 |

Source

|

| Record name | AGN-PC-008FAG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.